molecular formula C21H18ClN3O5S B11376653 Ethyl 4-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate

Ethyl 4-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate

Cat. No.: B11376653
M. Wt: 459.9 g/mol
InChI Key: JRCWZYHESMMDFJ-UHFFFAOYSA-N
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Description

ETHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE: is a complex organic compound that features a benzoate ester linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and methanesulfonyl groups. The final step involves esterification to form the ethyl benzoate moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ETHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: ETHYL 4-(5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 4-[(2-benzylsulfonyl-5-chloropyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18ClN3O5S/c1-2-30-20(27)15-8-10-16(11-9-15)24-19(26)18-17(22)12-23-21(25-18)31(28,29)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,24,26)

InChI Key

JRCWZYHESMMDFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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